Physicochemical Properties and Characterization of 2-(Nitromethylene)piperidine: A Core Intermediate in Neonicotinoid Design and Organic Synthesis
Physicochemical Properties and Characterization of 2-(Nitromethylene)piperidine: A Core Intermediate in Neonicotinoid Design and Organic Synthesis
Executive Summary
2-(Nitromethylene)piperidine (NMP) is a prototypical cyclic β -nitroenamine that has garnered significant attention in both synthetic organic chemistry and agrochemical development. As a core substructure and pharmacophore model for neonicotinoid insecticides, it exhibits potent agonistic activity at insect neuronal nicotinic acetylcholine receptors (nAChRs)[1]. This technical guide delineates the physicochemical properties, analytical characterization methodologies, and synthetic protocols for NMP, providing a comprehensive, self-validating framework for researchers in drug and agrochemical development.
Structural Significance and Electronic Properties
The molecular architecture of 2-(nitromethylene)piperidine features a six-membered piperidine ring with an exocyclic nitromethylene moiety. This structure represents a classic "push-pull" alkene system, extensively documented in 2[2]. The secondary amine nitrogen acts as a strong electron donor (push), while the nitro group acts as a potent electron acceptor (pull).
This extensive π -electron delocalization across the N-C=C-NO 2 system highly polarizes the molecule, dictating its reactivity profile. The polarized nature of the double bond facilitates regioselective electrophilic attacks at the α -carbon and nucleophilic attacks at the β -carbon, making NMP a versatile building block for synthesizing complex fused heterocycles and natural product analogs[2].
Physicochemical Properties
Understanding the fundamental properties of NMP is critical for formulation, downstream synthesis, and biological assay design. The table below summarizes the core physicochemical data retrieved from 3[3].
| Property | Value / Description |
| Chemical Name | 2-(Nitromethylene)piperidine |
| CAS Registry Number | 50902-03-9 (General); 57023-05-9 (Z-isomer) |
| Molecular Formula | C 6 H 10 N 2 O 2 |
| Monoisotopic Mass | 142.07423 Da |
| SMILES | C1CCNC(=C[O-])C1 |
| Structural Class | Cyclic β -nitroenamine |
| Physical State | Solid (Crystalline) |
Analytical Characterization
To ensure structural integrity and purity during synthesis, a robust analytical characterization protocol is required. The self-validating nature of these analytical methods relies heavily on identifying the unique electronic environment of the push-pull system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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1 H NMR : The most diagnostic signal is the vinylic proton (=CH-NO 2 ). Due to the strong electron-withdrawing effect of the nitro group, this proton is highly deshielded, typically resonating as a sharp singlet between δ 6.5 and 7.0 ppm. The N-H proton is also deshielded and appears as a broad singlet, often undergoing rapid solvent exchange.
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13 C NMR : The enamine carbons exhibit extreme chemical shift divergence. The α -carbon (attached to the ring nitrogen) is heavily deshielded ( δ > 150 ppm), whereas the β -carbon (attached to the nitro group) is relatively shielded ( δ ~ 100-110 ppm) compared to unpolarized alkenes. This divergence directly confirms the push-pull resonance structure.
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Infrared (IR) Spectroscopy :
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The IR spectrum provides definitive proof of the functional groups. A distinct N-H stretching band is observed around 3200-3300 cm −1 . The highly conjugated C=C stretch is shifted to lower frequencies (typically 1600-1630 cm −1 ). Strong asymmetric and symmetric NO 2 stretching vibrations are prominent near 1500 cm −1 and 1330 cm −1 , respectively.
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Mass Spectrometry (MS) :
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Electrospray ionization (ESI-MS) yields a clear molecular ion peak [M+H] + at m/z 143.08[3]. Primary fragmentation pathways involve the loss of the nitro group (-NO 2 , 46 Da) or nitrous acid (-HNO 2 , 47 Da), generating characteristic daughter ions that validate the nitromethylene appendage.
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Synthesis and Experimental Protocols
The direct condensation of 2-piperidone (valerolactam) with nitromethane is generally unfavorable due to the low electrophilicity of the lactam carbonyl. To overcome this, the causality of the synthetic choice dictates activating the lactam by converting it into a . This intermediate is highly susceptible to nucleophilic attack by the nitromethanide anion.
Step-by-Step Methodology :
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Activation (Synthesis of O-Methylvalerolactim) :
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Charge a dry, nitrogen-flushed reaction flask with 2-piperidone (1.0 eq).
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Add dimethyl sulfate (1.05 eq) dropwise at room temperature. (Alternatively, Meerwein's salt, trimethyloxonium tetrafluoroborate, can be used for milder conditions).
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Stir the mixture at 60°C for 3-4 hours to ensure complete O-alkylation.
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Neutralize the reaction carefully with an aqueous potassium carbonate solution and extract with dichloromethane.
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Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo to yield O-methylvalerolactim.
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Condensation :
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Dissolve the crude O-methylvalerolactim (1.0 eq) in an excess of anhydrous nitromethane (which acts as both the nucleophile and the solvent).
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Add a catalytic amount of a non-nucleophilic organic base (e.g., triethylamine or DBU) to facilitate the deprotonation of nitromethane.
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Reflux the mixture (approx. 100°C) for 12-16 hours. The reaction proceeds via nucleophilic addition followed by the elimination of methanol.
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Purification :
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Remove the excess nitromethane under reduced pressure.
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Purify the resulting crude residue via silica gel column chromatography (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to afford pure 2-(nitromethylene)piperidine as a crystalline solid[2].
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Synthetic workflow of 2-(nitromethylene)piperidine via lactim ether intermediate.
Biological Mechanism: nAChR Interaction
In the realm of agrochemicals, 2-(nitromethylene)piperidine is recognized as a fundamental pharmacophore for 1 (such as nithiazine and imidacloprid analogues)[1]. The causality of its biological activity lies in its structural mimicry of the natural neurotransmitter, acetylcholine.
The basic piperidine nitrogen mimics the quaternary ammonium group of acetylcholine, while the highly polarized nitromethylene group acts as a bioisostere for the carbonyl oxygen. When NMP or its derivatives enter the insect central nervous system, the nitromethylene tip acts as a strong hydrogen bond acceptor, interacting specifically with basic amino acid residues within the binding pocket of the insect neuronal nicotinic acetylcholine receptor (nAChR)[1].
Because acetylcholinesterase cannot degrade these synthetic β -nitroenamines, their binding leads to continuous, irreversible agonism of the receptor. This causes the ion channels to remain open, resulting in an uncontrolled influx of Na + and Ca 2+ ions. The subsequent continuous membrane depolarization triggers neuronal hyperexcitation, leading to convulsions, paralysis, and ultimately the death of the insect.
Mechanism of action: nAChR agonism and subsequent neuronal hyperexcitation pathway.
References
- The synthesis of 3-diazo-2-nitromethylenepiperidine - ResearchGate.
- 2-nitromethylene-piperidine (C6H10N2O2) - PubChemLite.
- Subject Index - Wiley-VCH.
- Tautomeric Equilibria in Relation to Pi-Electron Delocalization - Chemical Reviews (ACS).
